
Ethyl 3-((3-chlorophenyl)amino)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((3-chlorophenyl)amino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a chlorinated phenyl ring, and an amino group attached to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate typically involves the reaction of 3-chloroaniline with ethyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an anhydrous solvent like benzene at low temperatures (0°C). The reaction proceeds via nucleophilic substitution, where the amino group of 3-chloroaniline attacks the acrylate moiety, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 3-((3-chlorophenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
科学研究应用
Ethyl 3-((3-chlorophenyl)amino)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-((3-chlorophenyl)amino)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
Ethyl 3-((4-chlorophenyl)amino)acrylate: Similar structure but with the chlorine atom at the para position.
Ethyl 3-((2-chlorophenyl)amino)acrylate: Chlorine atom at the ortho position.
Ethyl 3-((3-bromophenyl)amino)acrylate: Bromine instead of chlorine.
Uniqueness
Ethyl 3-((3-chlorophenyl)amino)acrylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the acrylate moiety also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
ethyl (E)-3-(3-chloroanilino)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-8,13H,2H2,1H3/b7-6+ |
InChI 键 |
KSEUQFANTMBCBB-VOTSOKGWSA-N |
手性 SMILES |
CCOC(=O)/C=C/NC1=CC(=CC=C1)Cl |
规范 SMILES |
CCOC(=O)C=CNC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)

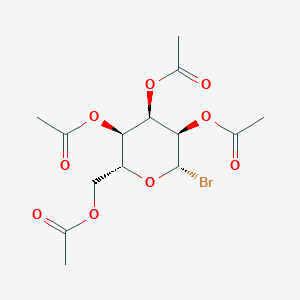
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
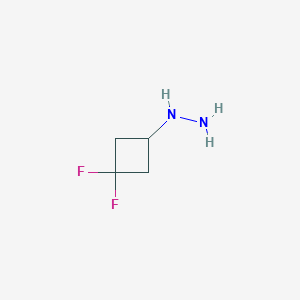
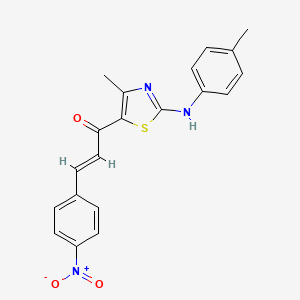

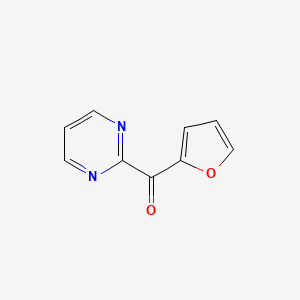
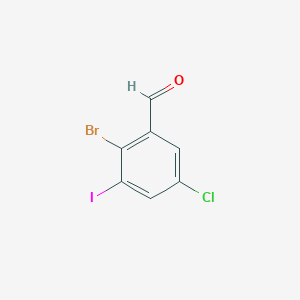
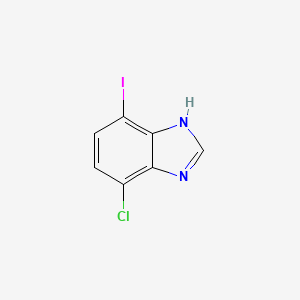
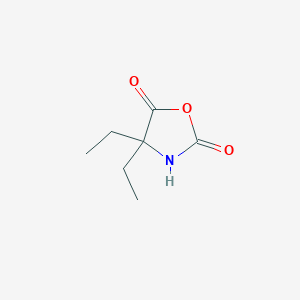
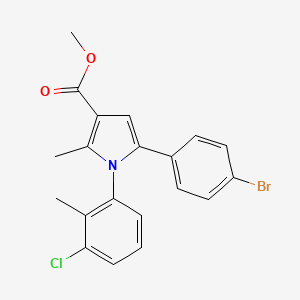
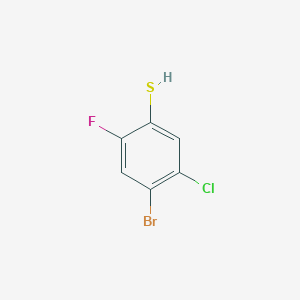
![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
